

1-(2,3-Dimethylphenyl)piperazine molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(2,3-Dimethylphenyl)piperazine**

Cat. No.: **B150784**

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **1-(2,3-Dimethylphenyl)piperazine**

Abstract

1-(2,3-Dimethylphenyl)piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and neuropharmacology. Its unique structural architecture, featuring a piperazine heterocycle appended to a sterically hindered 2,3-dimethylphenyl moiety, confers a distinct pharmacological profile, primarily as a modulator of monoamine neurotransmitter systems. This guide provides a comprehensive examination of its molecular structure, physicochemical properties, and the analytical methodologies essential for its unambiguous characterization. We delve into the principles behind its synthesis and the spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are critical for structural elucidation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a detailed technical understanding of this important molecular scaffold.

Introduction: The Significance of a Substituted Piperazine

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.^{[1][2]} Its conformational flexibility and the ability to modify its two nitrogen atoms allow for fine-tuning of physicochemical and pharmacological properties. **1-(2,3-Dimethylphenyl)piperazine** (DMPP) is a notable example, serving both as a valuable

research tool and a foundational building block for more complex therapeutic candidates.^[3] The attachment of the 2,3-dimethylphenyl (or 2,3-xylyl) group to the piperazine nitrogen creates a molecule with specific steric and electronic properties that influence its interaction with biological targets.^[3] Research has highlighted its role as a serotonin-norepinephrine releasing agent and its interaction with dopaminergic pathways, making it relevant for studying neurological conditions.^[4] This guide will systematically deconstruct its molecular architecture from synthesis to definitive analytical characterization.

Core Molecular Structure and Physicochemical Profile

The identity of **1-(2,3-Dimethylphenyl)piperazine** is defined by its constituent parts: a six-membered piperazine ring in a stable chair conformation and a 2,3-dimethylphenyl group attached equatorially to one of the nitrogen atoms.^[4] The compound is most commonly handled in its free base form or as a hydrochloride salt to improve stability and solubility.^[3]

Data Presentation: Key Chemical and Physical Properties

The fundamental properties of both the free base and its common hydrochloride salt are summarized below for easy reference.

Property	1-(2,3-Dimethylphenyl)piperazine (Free Base)	1-(2,3-Dimethylphenyl)piperazine HCl (Salt)	Reference(s)
CAS Number	1013-22-5	1203-64-1	[5][6][7],[3][4]
Molecular Formula	C ₁₂ H ₁₈ N ₂	C ₁₂ H ₁₉ ClN ₂	[5][6][7],[3][4]
Molecular Weight	190.28 g/mol	226.74 g/mol	[5][6][7],[3][4]
Physical State	Viscous Liquid / Solid	White to off-white crystalline powder	[3],[3][4]
Boiling Point	110-113 °C @ 1 Torr	>300 °C (Melting Point)	[6],[3]
Solubility	Soluble in organic solvents	Soluble in DMSO and methanol; slightly in water	[3][4]
Density	~1.031 g/cm ³	Not specified	[6]

Synthesis and Purification Workflow

The synthesis of arylpiperazines is a well-established field in organic chemistry. A common and robust approach involves the nucleophilic substitution reaction between an appropriate aryl halide and piperazine. For DMPP, this typically involves the reaction of 2,3-dimethylaniline or a related precursor with bis(2-chloroethyl)amine to form the piperazine ring. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.[1][4]

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of **1-(2,3-Dimethylphenyl)piperazine HCl**.

Experimental Protocol: Synthesis of the Hydrochloride Salt

This protocol outlines a representative synthesis. The causality for each step is explained to provide a deeper understanding of the process.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylaniline (1 equiv.) and bis(2-chloroethyl)amine hydrochloride (1.1 equiv.) in a high-boiling solvent such as butanol.
 - **Rationale:** A high-boiling solvent is chosen to provide the necessary activation energy for the double N-alkylation reaction that forms the heterocyclic ring. Using the hydrochloride salt of the amine can be advantageous for stability.
- **Cyclization:** Add a base, such as potassium carbonate (2.5 equiv.), to the mixture. Heat the reaction to reflux for 12-24 hours.
 - **Rationale:** The inorganic base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards product formation.
- **Work-up and Extraction:** After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with brine.
 - **Rationale:** This standard work-up procedure removes residual salts and water-soluble impurities.
- **Purification:** Purify the crude free base using vacuum distillation or column chromatography on silica gel.
 - **Rationale:** Purification is essential to remove unreacted starting materials and side products, ensuring the structural integrity of the compound for subsequent analysis and use.
- **Salt Formation:** Dissolve the purified free base in a solvent like diethyl ether. Slowly add a solution of HCl in ethanol or ether (1.1 equiv.) while stirring.
 - **Rationale:** The free base is protonated by HCl to form the hydrochloride salt, which is typically a crystalline solid and less soluble in nonpolar solvents.

- Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **1-(2,3-Dimethylphenyl)piperazine HCl** as a solid.
 - Rationale: The washing step removes any remaining soluble impurities, yielding the final, purified salt.

Structural Elucidation: A Multi-Technique Approach

Unambiguous confirmation of the molecular structure of **1-(2,3-Dimethylphenyl)piperazine** requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structural confirmation of DMPP.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. [8] Both ¹H and ¹³C NMR are employed to create a complete picture of the carbon-hydrogen framework.

- ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the piperazine ring protons, and the methyl group protons. The aromatic protons will appear as multiplets in the ~6.8-7.2 ppm region. The two methyl groups on the phenyl ring will appear as sharp singlets around 2.2-2.4 ppm. The protons on the piperazine ring will appear as two distinct multiplets (for the carbons adjacent to the phenyl ring and the carbons adjacent to the NH group) in the ~2.5-3.5 ppm range.
- ¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. One would expect to see signals for the six distinct aromatic carbons, the two methyl carbons, and the two different types of methylene (-CH₂-) carbons in the piperazine ring.

Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh ~5-10 mg of the DMPP sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
 - Rationale: Deuterated solvents are used because they do not produce interfering signals in the ^1H NMR spectrum.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire ^1H and ^{13}C spectra using standard pulse programs.
 - Rationale: Standard acquisition parameters are typically sufficient for routine structural confirmation.
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
- Spectral Analysis: Integrate the ^1H NMR signals to determine proton ratios. Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific protons within the molecular structure. Assign the signals in the ^{13}C spectrum based on chemical shifts and comparison with predicted values.

B. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural clues through analysis of fragmentation patterns.[\[8\]](#)[\[9\]](#)

- Expected Data: For the free base ($\text{C}_{12}\text{H}_{18}\text{N}_2$), the molecular ion peak $[\text{M}]^+$ would be observed at an m/z of 190.28. For the hydrochloride salt, analysis is often done on the free base, or a soft ionization technique might show the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 191.29. Common fragmentation pathways involve the cleavage of the piperazine ring.[\[9\]](#)[\[10\]](#)

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the DMPP sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
 - Rationale: The sample must be in a volatile solvent for injection into the gas chromatograph.

- **Injection:** Inject a small volume (e.g., 1 μ L) of the sample solution into the GC-MS system.
- **Chromatographic Separation:** The sample is vaporized and separated from any impurities on a GC column.
 - **Rationale:** The GC step ensures that the mass spectrum obtained is of a pure compound.
- **Mass Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting ions are separated by their mass-to-charge ratio and detected.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[\[11\]](#)

- **Expected Data:** The IR spectrum of DMPP would show characteristic absorption bands:
 - $\sim 3300 \text{ cm}^{-1}$: N-H stretching (from the secondary amine in the piperazine ring).
 - $\sim 3100\text{-}3000 \text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 2950\text{-}2800 \text{ cm}^{-1}$: Aliphatic C-H stretching (from the methyl and piperazine methylene groups).
 - $\sim 1600, 1490 \text{ cm}^{-1}$: Aromatic C=C ring stretching.
 - $\sim 1300\text{-}1100 \text{ cm}^{-1}$: C-N stretching.

Experimental Protocol: ATR-IR Analysis

- **Sample Preparation:** Place a small amount of the solid DMPP HCl sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

- Rationale: ATR is a modern technique that requires minimal to no sample preparation for solid or liquid samples.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.
- Background Subtraction: A background spectrum (of the empty ATR crystal) is automatically subtracted from the sample spectrum.
- Data Analysis: Analyze the positions and intensities of the absorption bands in the spectrum to confirm the presence of the expected functional groups.

Pharmacological Significance of the Structure

The specific arrangement of the 2,3-dimethylphenyl group is not arbitrary; it is key to the molecule's biological activity. The two methyl groups provide steric bulk and influence the electronics of the aromatic ring, which in turn affects how the molecule binds to its targets, such as monoamine transporters. It has been investigated as a low-efficacy partial agonist at certain serotonin receptors.^[4] This substitution pattern distinguishes it from other phenylpiperazine derivatives and makes it a valuable lead structure in the development of novel CNS agents.^[3] [\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Conceptual overview of DMPP's interaction with key neurological targets.

Conclusion

The molecular structure of **1-(2,3-Dimethylphenyl)piperazine** is a precisely defined architecture that underpins its utility in neuropharmacological research and drug development. Its synthesis is achievable through standard organic chemistry methods, and its structure can be unequivocally confirmed through a synergistic application of NMR, MS, and IR spectroscopy. Each analytical technique provides essential, complementary data, creating a self-validating system for characterization. A thorough understanding of this molecule's

structure and properties is the foundation for its rational use in scientific investigation and the design of next-generation therapeutic agents.

References

- AA Blocks. 1013-22-5 | MFCD00040730 | **1-(2,3-Dimethylphenyl)piperazine**.
- SpectraBase. **1-(2,3-Dimethylphenyl)piperazine** hydrochloride - Optional[ATR-IR] - Spectrum.
- Oakwood Chemical. **1-(2,3-Dimethylphenyl)piperazine**.
- Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands.
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer....
- Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
- ResearchGate. FT-IR spectrum of SBA/Pip and neat piperazine.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdःs.semanticscholar.org [pdःs.semanticscholar.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2,3-Dimethylphenyl)piperazine hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 4. Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 [smolecule.com]
- 5. aablocks.com [aablocks.com]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-(2,3-Dimethylphenyl)piperazine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150784#1-2-3-dimethylphenyl-piperazine-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com